Ethyl 4-bromo-8-chloroquinoline-2-carboxylate
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Overview
Description
Ethyl 4-bromo-8-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H9BrClNO2, is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-8-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions using appropriate quinoline precursors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-8-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 4-bromo-8-chloroquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of antimalarial and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics due to their unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-8-chloroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
- Ethyl 4-chloroquinoline-3-carboxylate
- 6-Bromo-2-chloroquinazoline
- 4-Bromo-6-chloroquinoline
- 6-Bromo-4-chloroquinoline
Uniqueness
Ethyl 4-bromo-8-chloroquinoline-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H9BrClNO2 |
---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
ethyl 4-bromo-8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-6-8(13)7-4-3-5-9(14)11(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
OSGLIADJZAKFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Br |
Origin of Product |
United States |
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